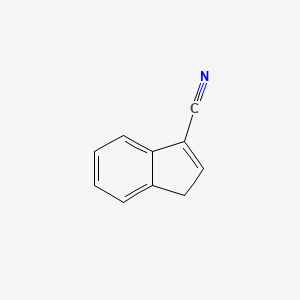![molecular formula C17H14N4O2 B8606067 N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B8606067.png)
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety through an acetamidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamidine linkage under controlled conditions, often using reagents such as acetic anhydride and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidine group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular functions. For instance, it can affect microtubule assembly, resulting in mitotic blockade and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-3-yl}acetamide : Contains a similar benzodioxole group but has a more complex structure with additional functional groups .
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the core structure and functional groups.
Uniqueness
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its specific combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H14N4O2/c1-10(18)20-13-3-4-14-12(6-13)8-19-17(21-14)11-2-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H2,18,20) |
Clé InChI |
FJFRQQKLNHHDLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
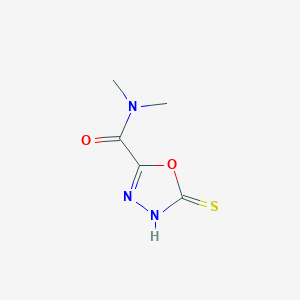
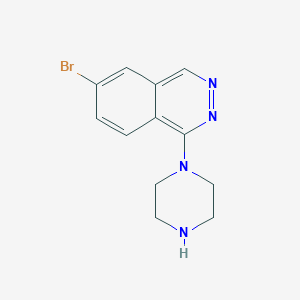
![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)
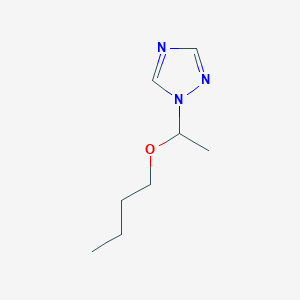

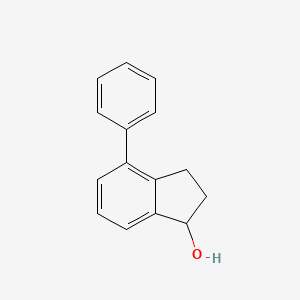

![tert-butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8606061.png)
![1-[3-(3,5-Bistrifluoromethylphenyl)-2-propynyl]piperidine hydrochloride](/img/structure/B8606079.png)

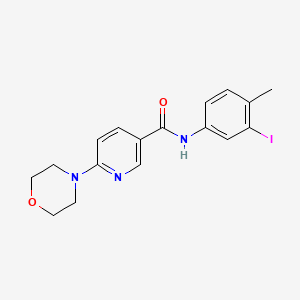
![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)
